molecular formula C36H71NO3 B3026375 N-[(1S,2S,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octadecanamide CAS No. 95037-06-2

N-[(1S,2S,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octadecanamide

Cat. No.: B3026375
CAS No.: 95037-06-2
M. Wt: 566.0 g/mol
InChI Key: VODZWWMEJITOND-ZWVRRZAVSA-N
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Description

C18 L-threo Ceramide is a synthetic ceramide and stereoisomer of C18 ceramide that has been used for structural characterization of natural sphingolipids. It inhibits rat brain mitochondrial ceramidase (mt-CDase) with an IC50 value of 8.8 μM.

Biochemical Analysis

Biochemical Properties

N-[(1S,2S,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octadecanamide is involved in several biochemical reactions. It interacts with enzymes such as ceramide synthase, which catalyzes its formation from sphingosine and fatty acyl-CoA. This compound also interacts with proteins like protein phosphatase 2A, which it activates by interfering with its inhibitor. Additionally, it binds to and modulates the activity of various other biomolecules, influencing processes such as apoptosis and cell growth regulation .

Cellular Effects

This compound affects various cell types and cellular processes. It plays a role in inducing apoptosis in cancer cells, such as breast and liver cancer cells, by promoting endoplasmic reticulum stress and autophagy. This compound also influences cell signaling pathways, including the Akt pathway, by enhancing protein phosphatase 2A activity, leading to dephosphorylation of Akt . Furthermore, it impacts gene expression and cellular metabolism, contributing to its role in regulating cell growth and survival.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions. It binds to ceramide synthase, facilitating its synthesis. This compound also interacts with protein phosphatase 2A, enhancing its activity by disrupting its inhibitor’s binding. Additionally, it modulates gene expression by influencing transcription factors and other regulatory proteins. These interactions result in the activation or inhibition of various cellular pathways, ultimately affecting cell function and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable when stored at -20°C, with a shelf life of up to one year . Its stability can be affected by factors such as light and temperature. Over time, it may degrade, leading to changes in its biological activity. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged induction of apoptosis and modulation of cell signaling pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can induce beneficial effects such as apoptosis in cancer cells and modulation of metabolic pathways. At high doses, it may cause toxic or adverse effects, including disruption of cellular homeostasis and induction of excessive apoptosis . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is synthesized by ceramide synthase from sphingosine and fatty acyl-CoA. This compound can be further metabolized into other sphingolipids, such as sphingosine-1-phosphate, which plays a role in cell signaling and regulation . Additionally, it interacts with enzymes such as ceramidase, which hydrolyzes it into sphingosine and fatty acid, influencing metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be transported by lipid transport proteins and incorporated into cellular membranes. This compound can also interact with binding proteins, influencing its localization and accumulation within specific cellular compartments . Its distribution is essential for its biological activity, as it needs to reach specific sites within the cell to exert its effects.

Subcellular Localization

This compound is localized in various subcellular compartments, including the endoplasmic reticulum, mitochondria, and plasma membrane. Its activity and function can be influenced by its localization, as it interacts with specific proteins and enzymes within these compartments . Post-translational modifications and targeting signals can direct this compound to specific organelles, ensuring its proper function and regulation within the cell.

Properties

IUPAC Name

N-[(E,2S,3S)-1,3-dihydroxyoctadec-4-en-2-yl]octadecanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H71NO3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(40)37-34(33-38)35(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h29,31,34-35,38-39H,3-28,30,32-33H2,1-2H3,(H,37,40)/b31-29+/t34-,35-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VODZWWMEJITOND-ZWVRRZAVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@H](/C=C/CCCCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H71NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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